molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B023349
CAS No.: 109904-25-8
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
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Description

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C26H23NS and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridines have been synthesized and evaluated for diverse biological activities across different models. These analogs exhibit potent biological activities, suggesting their utility as lead molecules for future drug development. This class of compounds, including various derivatives, has been integrated into drug molecules currently available in the market and those under clinical development, highlighting the significance of the 4,5,6,7-tetrahydrothieno pyridine nucleus as an essential core in drug intermediates (Sangshetti et al., 2014).

Anticancer Activity

Research has shown that derivatives of 4,5,6,7-tetrahydrothieno-pyridine (THTP) possess various biological activities, including potent anticancer properties. The fusion of other nuclei, like benzene and indole, to the THTP nucleus enhances pharmacological activities beyond the parent nucleus. The study of 5-Substituted 4,5,6,7-Tetrahydro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives underlines the versatility of this structure in pharmacological research (Rao et al., 2018).

Synthesis Techniques

An efficient and convenient synthesis method for 4,5,6,7-tetrahydrothieno[3,2-c]pyridines via a modified Pictet-Spengler reaction showcases the advancements in chemical synthesis techniques. This approach provides a pathway to create derivatives with various substituents, expanding the utility and application of this chemical class in research and development (Kitabatake et al., 2010).

Antimicrobial and Nitric Oxide Synthase Inhibition

Further studies reveal the antimicrobial and nitric oxide synthase inhibitory activities of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. These findings suggest potential applications in treating diseases and conditions related to microbial infections and the regulation of nitric oxide, a critical mediator in various biological processes (Abdel-rahman et al., 2002); (Beaton et al., 2001).

Properties

IUPAC Name

5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZMCVLPGUJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548310
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-25-8
Record name 5-(Triphenylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g (0.718 mole) of 4,5,6,7-tetrahydro thieno [3,2-c]pyridine in 200 ml of dichloromethane, are added 80 ml (0.789 mole) of triethylamine, then 200.2 g (0.718 mole) of triphenylmethylchloride is added, drop by drop, at ambient temperature. The reaction medium is left overnight at ambient temperature. The reaction medium is poured into 2000 ml of water. The organic phase is decanted, dried over sodium sulfate and evaporated to dryness. The residue is purified by filtration on a silica bed (elution with dichloromethane). The product is white crystals, M.P.=95° C. (pasty); yield: 96%; NMR 1H (in ppm) (CDC13): 7.57-6.90 (m, 15H); 6.80 (c, J =6.5 Hz, 1H); 6.43 (d, J=6.5 Hz, 1H); 3.35 (s, 14), 3.00-2.33 (m, 4H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

23 cm3 (0.083 mol) of triethyl-amine are added to the solution of 23 cm3 of dichloro methane and 11.5 g (0.083 mol) 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine dropwise at room temperature and 23 g (0.083 mol) of trityl-chloride are further added to the mixture. The reaction mixture is kept at room temperature for one night and poured onto 2000 ml of water. The organic phase is separated, dried with sodium sulfate and evaporated. The colorless, paste-like crystals are dried in vacuo for 5 hours at 80° C. under 140 mbar pressure.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

20 cm3 (0.079 mole) of triethyl amine are added dropwise to the solution of 10 g (0.072 mole) of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine and 20 cm3 of dichloro methane at room temperature and 20.02 g (0.072 mole) of triphenyl-methyl-chloride are added. The reaction mixture is kept at room temperature for a night and is poured onto 200 cm3 of water. The phases are separated; the organic phase is dried on sodium sulfate and evaporated to dryness. The residual product is purified by silica gel chromatography using dichloro methane as eluent.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.02 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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